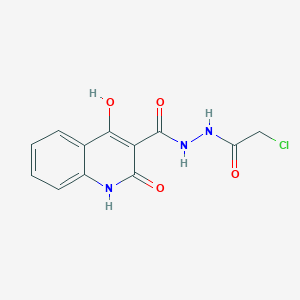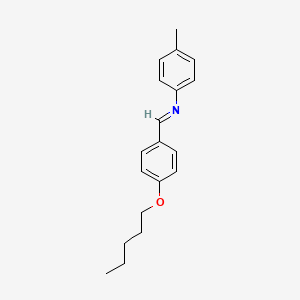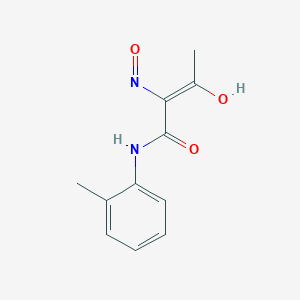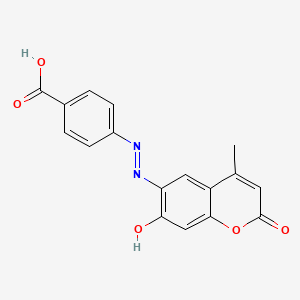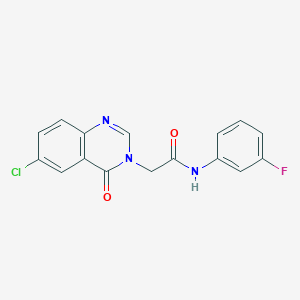
2-(6-chloro-4-oxoquinazolin-3-yl)-N-(3-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-chloro-4-oxoquinazolin-3-yl)-N-(3-fluorophenyl)acetamide is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound, with its unique structural features, may exhibit specific interactions with biological targets, making it of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-chloro-4-oxoquinazolin-3-yl)-N-(3-fluorophenyl)acetamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Acetamide Formation: The final step involves the acylation of the quinazolinone core with 3-fluoroaniline and acetic anhydride or acetyl chloride under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the acetamide moiety, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions may target the quinazolinone core or the acetamide group, potentially yielding amine derivatives.
Substitution: The chlorine atom at the 6-position can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, reduction may produce amine derivatives, and substitution may result in various substituted quinazolinones.
Scientific Research Applications
2-(6-chloro-4-oxoquinazolin-3-yl)-N-(3-fluorophenyl)acetamide may have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules with potential biological activities.
Biology: Studying its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigating its potential as a therapeutic agent for various diseases, including cancer, bacterial infections, and inflammatory conditions.
Industry: Potential use in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(6-chloro-4-oxoquinazolin-3-yl)-N-(3-fluorophenyl)acetamide would depend on its specific biological targets. Generally, quinazolinone derivatives are known to interact with enzymes, receptors, and other proteins, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-oxoquinazolin-3-yl)-N-phenylacetamide: Lacks the chlorine and fluorine substituents.
2-(6-chloro-4-oxoquinazolin-3-yl)-N-phenylacetamide: Similar structure but without the fluorine atom.
2-(6-chloro-4-oxoquinazolin-3-yl)-N-(4-fluorophenyl)acetamide: Fluorine atom at a different position.
Uniqueness
The presence of both chlorine and fluorine atoms in 2-(6-chloro-4-oxoquinazolin-3-yl)-N-(3-fluorophenyl)acetamide may confer unique properties, such as enhanced biological activity, improved pharmacokinetic profile, or increased stability compared to similar compounds.
Properties
Molecular Formula |
C16H11ClFN3O2 |
|---|---|
Molecular Weight |
331.73 g/mol |
IUPAC Name |
2-(6-chloro-4-oxoquinazolin-3-yl)-N-(3-fluorophenyl)acetamide |
InChI |
InChI=1S/C16H11ClFN3O2/c17-10-4-5-14-13(6-10)16(23)21(9-19-14)8-15(22)20-12-3-1-2-11(18)7-12/h1-7,9H,8H2,(H,20,22) |
InChI Key |
CDNAEDLCNYBPCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)CN2C=NC3=C(C2=O)C=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


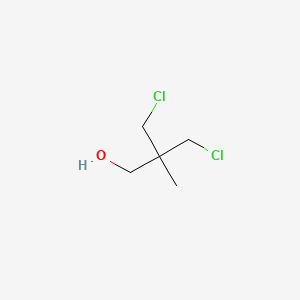
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(4-chlorophenyl)ethylidene]acetohydrazide](/img/structure/B15080218.png)
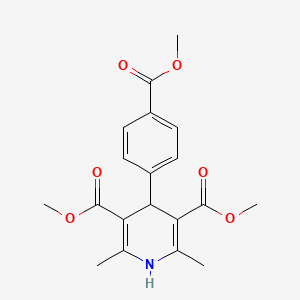
![N'-[(E)-1-(4-Bromophenyl)ethylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B15080222.png)
![4-Fluorobenzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B15080224.png)
![2-{[3-(4-Methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B15080228.png)
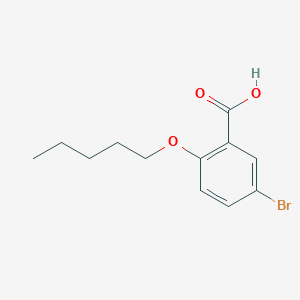

![2-(4-chlorophenyl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}quinoline-4-carbohydrazide](/img/structure/B15080251.png)
![3-(2-Methoxy-1-naphthyl)-N'-[(E)-2-thienylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B15080254.png)
